molecular formula C6H12ClN3O B1525015 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride CAS No. 1311314-01-8

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

Cat. No. B1525015
CAS RN: 1311314-01-8
M. Wt: 177.63 g/mol
InChI Key: KIGHCEJNLNBASO-UHFFFAOYSA-N
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Description

“2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride” is a chemical compound that falls under the category of pyrazole derivatives . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

The compound 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has been studied for its potential in treating parasitic diseases. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the active site of the enzyme LmPTR1, characterized by lower binding free energy .

Pharmaceutical Synthesis

This compound serves as an important raw material and intermediate in organic synthesis for pharmaceuticals. Its structural versatility allows for the development of various pharmacologically active agents .

Antifungal Activity

Pyrazole derivatives have been explored for their antifungal properties. The electrostatic interactions of these compounds with fungal enzymes play a crucial role in their antifungal activity .

Inhibition of Bruton Kinase

Amino-pyrazoles, which are closely related to the compound , have been identified as reversible inhibitors of Bruton Kinase (BTK). This kinase is a therapeutic target for B-cell-driven malignancies, making these compounds significant in medicinal chemistry .

Selective COX-2 Inhibition

Novel derivatives of pyrazole have been synthesized for selective COX-2 inhibition, exhibiting potent anti-inflammatory activity. This suggests that related compounds like 2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride could be valuable in developing anti-inflammatory medications .

properties

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-5-4-9(2-3-10)8-6(5)7;/h4,10H,2-3H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGHCEJNLNBASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

CAS RN

1311314-01-8
Record name 1H-Pyrazole-1-ethanol, 3-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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